

# In-Depth Technical Guide: 4-Chloro-6-methoxypyrimidin-5-amine

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxypyrimidin-5-amine

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This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Chloro-6-methoxypyrimidin-5-amine**, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes generalized experimental protocols and conceptual workflows based on established pyrimidine chemistry.

## Core Properties and Data

**4-Chloro-6-methoxypyrimidin-5-amine** is a substituted pyrimidine with the CAS number 15846-19-2.<sup>[1][2][3]</sup> Its structure is characterized by a pyrimidine ring with a chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 5.

## Quantitative Data Summary

The known physical and chemical properties of **4-Chloro-6-methoxypyrimidin-5-amine** are summarized in the table below. It is important to note that experimental data for some properties, such as melting point and solubility, are not readily available in the reviewed literature.

Property	Value	Source(s)
Molecular Weight	159.57 g/mol	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> ClN <sub>3</sub> O	[1][2]
Boiling Point	Not available	
Melting Point	Not available	[4]
Solubility	Not available	
Appearance	Solid (predicted)	

## Synthetic Protocols

While a specific, validated experimental protocol for the synthesis of **4-Chloro-6-methoxypyrimidin-5-amine** is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general pyrimidine synthesis methodologies. The following represents a generalized, conceptual protocol.

### General Synthesis of Substituted Aminopyrimidines

Objective: To synthesize a 4-chloro-6-methoxy-substituted aminopyrimidine. This protocol is a representative example and would require optimization for the specific synthesis of the 5-amino isomer.

Materials:

- A suitable starting pyrimidine (e.g., a di-chloro- or tri-chloropyrimidine)
- Sodium methoxide
- Ammonia or an appropriate amine source
- Anhydrous solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF)
- Acid or base for pH adjustment and workup
- Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

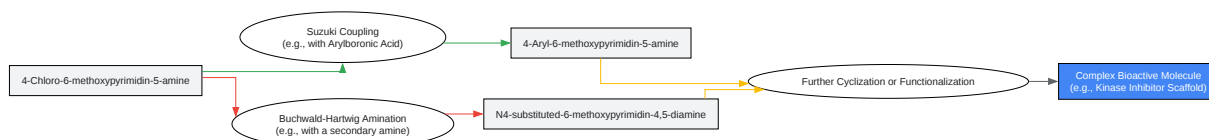
#### Procedure:

- **Methoxylation:** A solution of the starting chlorinated pyrimidine is prepared in an anhydrous alcohol (e.g., methanol). To this, a solution of sodium methoxide in the same alcohol is added dropwise at a controlled temperature (often at 0°C or room temperature). The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the desired degree of methoxylation is achieved.
- **Amination:** The resulting chloro-methoxypyrimidine is then subjected to amination. This can be achieved by reacting it with a source of ammonia (e.g., aqueous ammonia or ammonia gas dissolved in a solvent) or a specific amine. The reaction conditions (temperature, pressure, and reaction time) will vary depending on the reactivity of the starting material and the amine.
- **Workup and Purification:** Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent. The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the final **4-Chloro-6-methoxypyrimidin-5-amine**.

## Application in Synthetic Workflows

Given that **4-Chloro-6-methoxypyrimidin-5-amine** is primarily utilized as a chemical intermediate, its significance lies in its role as a building block for more complex, often biologically active molecules. The presence of multiple reactive sites—the chloro, methoxy, and amino groups—allows for a variety of subsequent chemical transformations.

Below is a conceptual workflow illustrating how **4-Chloro-6-methoxypyrimidin-5-amine** could be used in a multi-step synthesis.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Chloro-6-methoxypyrimidin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090868#molecular-weight-of-4-chloro-6-methoxypyrimidin-5-amine]

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